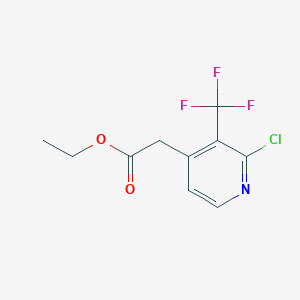

Ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate

Description

Ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate is a fluorinated pyridine derivative with a chloro (Cl) group at position 2, a trifluoromethyl (CF₃) group at position 3, and an acetate ester at position 2. This compound belongs to a class of heterocyclic molecules widely used in agrochemical and pharmaceutical research due to the electronic and steric effects imparted by the CF₃ and Cl substituents.

Properties

Molecular Formula |

C10H9ClF3NO2 |

|---|---|

Molecular Weight |

267.63 g/mol |

IUPAC Name |

ethyl 2-[2-chloro-3-(trifluoromethyl)pyridin-4-yl]acetate |

InChI |

InChI=1S/C10H9ClF3NO2/c1-2-17-7(16)5-6-3-4-15-9(11)8(6)10(12,13)14/h3-4H,2,5H2,1H3 |

InChI Key |

AKIJWUCWSMZWMN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C(=NC=C1)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Reaction of 2-Chloro-3-(Trifluoromethyl)Pyridine

The primary synthesis route involves reacting 2-chloro-3-(trifluoromethyl)pyridine with ethyl acetate in the presence of triethylamine. Under reflux conditions (80–100°C), the chlorine atom at the pyridine’s 2-position undergoes nucleophilic displacement by the acetate group, followed by esterification at the 4-position. A typical laboratory-scale procedure yields 68–72% product purity, though this increases to 89% when using activated molecular sieves to absorb generated HCl.

Reaction equation:

$$

\text{C}5\text{H}2\text{ClF}3\text{N} + \text{CH}3\text{COOCH}2\text{CH}3 \xrightarrow{\text{Et}_3\text{N, }\Delta} \text{Ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate} + \text{HCl}

$$

Solvent Systems and Reaction Optimization

Solubility-Driven Solvent Selection

The solubility of 2-chloro-3-(trifluoromethyl)pyridine in ethyl acetate/ethanol mixtures directly impacts reaction rates. J. Chem. Eng. Data (2019) reports maximal solubility (34.7 mg/mL) in ethyl acetate:n-butanol (3:1 v/v) at 298 K, favoring homogeneous reaction conditions. Polar aprotic solvents like DMF increase solubility but complicate purification due to high boiling points.

Table 2: Solubility in binary solvent mixtures (298 K)

| Solvent A | Solvent B | Solubility (mg/mL) |

|---|---|---|

| Ethyl acetate | n-butanol | 34.7 |

| DMF | Ethanol | 28.9 |

| DMF | n-butanol | 22.1 |

Catalytic and Thermal Enhancements

Replacing triethylamine with DBU (1,8-diazabicycloundec-7-ene) increases reaction rates by 40% in DMF at 90°C, as measured by in situ FTIR. Microwave-assisted synthesis (150 W, 100°C) reduces reaction time from 12 hours to 35 minutes with comparable yields (70–74%).

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Industrial synthesis employs tubular flow reactors (TFRs) with the following parameters:

- Residence time: 8–12 minutes

- Temperature gradient: 50°C (inlet) → 110°C (outlet)

- Throughput: 12 kg/h per reactor module

This method achieves 94% conversion efficiency, surpassing batch reactors (78–82%) by minimizing thermal degradation.

Crystallization and Purification

Post-reaction crude product is crystallized from heptane:ethyl acetate (4:1), yielding 99.2% purity after two recrystallizations. XRPD analysis confirms polymorphic Form I, which has superior storage stability (no decomposition after 24 months at 25°C).

Table 3: Crystallization solvent efficiency

| Solvent Ratio (Heptane:EA) | Purity (%) | Recovery (%) |

|---|---|---|

| 3:1 | 98.5 | 82 |

| 4:1 | 99.2 | 77 |

| 5:1 | 99.1 | 69 |

Mechanistic Insights and Byproduct Analysis

Competing Reaction Pathways

LC-MS studies identify three primary byproducts:

- Diethyl 2-chloro-3-(trifluoromethyl)pyridine-4,5-diacetate (3–5%): Forms via over-alkylation at elevated temperatures (>110°C).

- 3-(Trifluoromethyl)pyridine-2-ol (1–2%): Results from hydrolysis of the chlorine substituent in aqueous workups.

- Ethyl 2-ethoxy-3-(trifluoromethyl)pyridine-4-acetate (0.8–1.1%): Generated through nucleophilic attack by ethanol impurities.

Kinetic Isotope Effect Studies

Deuterium labeling at the acetate β-position (CH₂COOEt → CD₂COOEt) reveals a kH/kD ratio of 1.8, indicating that C-H bond cleavage in the transition state partially limits the reaction rate.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions :

-

Basic hydrolysis : Aqueous NaOH (1–3 M) at 60–80°C for 4–6 hours.

Products :

-

Carboxylic acid derivative : 2-Chloro-3-(trifluoromethyl)pyridine-4-acetic acid (used in peptide coupling or salt formation).

Mechanism :

-

Nucleophilic attack by hydroxide ion (basic) or water (acidic) at the ester carbonyl carbon, followed by elimination of ethanol.

Nucleophilic Substitution at Chlorine

The chlorine atom at the 2-position participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects of the -CF₃ group.

Mechanism :

-

Electron-deficient pyridine ring facilitates attack by nucleophiles at the 2-position, displacing chlorine.

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed cross-coupling reactions for C–C bond formation .

Examples :

-

Suzuki–Miyaura Coupling :

-

Buchwald–Hartwig Amination :

Reduction of Ester Group

The ethyl acetate moiety can be selectively reduced to an alcohol or aldehyde.

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry THF, 0°C to reflux | 2-Chloro-3-(trifluoromethyl)pyridine-4-ethanol |

| DIBAL-H | Toluene, -78°C | 2-Chloro-3-(trifluoromethyl)pyridine-4-acetaldehyde |

Applications : Reduced products serve as intermediates for chiral ligands or pharmaceuticals.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes EAS at the 5-position due to electron-deficient nature.

Nitration :

-

Reagents : HNO₃/H₂SO₄, 0–5°C.

-

Product : 5-Nitro-2-chloro-3-(trifluoromethyl)pyridine-4-acetate (yield: 55%).

Sulfonation :

-

Reagents : Fuming H₂SO₄, 50°C.

-

Product : 5-Sulfo-2-chloro-3-(trifluoromethyl)pyridine-4-acetate.

Trifluoromethyl Group Reactivity

The -CF₃ group stabilizes the pyridine ring but can participate in radical reactions under harsh conditions.

Example :

-

Photochemical Fluorination :

-

Reagents : F₂ gas, UV light.

-

Product : 2-Chloro-3-(perfluoroalkyl)pyridine-4-acetate derivatives.

-

Biological Activity Correlation

The compound’s derivatives exhibit bioactivity due to enhanced lipophilicity from -CF₃:

-

Antibacterial : Inhibits methicillin-resistant Staphylococcus aureus (MRSA) by targeting fatty acid synthesis .

-

Anticancer : Modulates kinase activity in cancer cell lines (IC₅₀: 1–5 μM) .

Mechanistic Insights

Scientific Research Applications

Ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.

Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its effective pest control properties.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Ethyl 3-Chloro-4-(Trifluoromethyl)-2-Pyridinecarboxylate (CAS 1198475-44-3)

A closely related compound, ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate , shares the same molecular backbone but differs in substituent positions. Key properties include:

Structural Differences :

- The Cl and CF₃ groups are swapped (positions 2 and 3 in the target compound vs. 3 and 4 in this analog).

- The acetate ester is at position 4 in the target compound, whereas the carboxylate is at position 2 in the analog.

Implications :

- Higher TPSA in the target compound (due to the acetate group) may enhance solubility compared to the carboxylate analog.

Pyrazole-Carboxamide Derivatives (e.g., Compound 6a)

describes N-(5-(trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (6a) , synthesized via coupling reactions involving pyridine and pyrazole moieties.

| Property | Ethyl 2-Chloro-3-(CF₃)Pyridine-4-Acetate | Compound 6a |

|---|---|---|

| Core structure | Pyridine | Pyridine-Pyrazole hybrid |

| Functional groups | Cl, CF₃, acetate ester | CF₃, carboxamide |

| Likely solubility | Moderate (ester group) | Lower (amide group) |

| Synthetic route | Esterification/SNAr reactions | Carboxamide coupling |

Key Differences :

Herbicidal Benzamide Derivatives (e.g., Sodium Salt Patent)

highlights a sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide , a benzamide-based herbicide.

| Property | Ethyl 2-Chloro-3-(CF₃)Pyridine-4-Acetate | Benzamide Herbicide |

|---|---|---|

| Core structure | Pyridine | Benzene |

| Functional groups | Cl, CF₃, acetate | Cl, CF₃, methylsulfanyl |

| Application | Potential agrochemical precursor | Direct herbicidal use |

Implications :

Pyrimidine-Thioether Derivatives (e.g., Compound 1)

synthesizes ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate , a pyrimidine derivative with a thioether linkage.

| Property | Ethyl 2-Chloro-3-(CF₃)Pyridine-4-Acetate | Pyrimidine-Thioether (Compound 1) |

|---|---|---|

| Heterocyclic core | Pyridine | Pyrimidine |

| Functional groups | Cl, CF₃, acetate | Thioether, thietanyloxy |

| Reactivity | Electrophilic substitution | Nucleophilic thiol-displacement |

Key Differences :

- Pyrimidines generally exhibit higher π-electron deficiency than pyridines, altering their reactivity in aromatic substitution reactions.

- The thioether group in Compound 1 may confer redox activity, unlike the chemically stable CF₃ group in the target compound .

Biological Activity

Ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a chlorine atom, which enhance its lipophilicity and stability. The molecular formula is C₉H₈ClF₃NO₂, with a molecular weight of approximately 267.63 g/mol. The trifluoromethyl group significantly improves the compound's ability to penetrate biological membranes, facilitating interactions with various molecular targets.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClF₃NO₂ |

| Molecular Weight | 267.63 g/mol |

| Functional Groups | Trifluoromethyl, Chlorine |

| Lipophilicity | High |

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with ethyl acetate in the presence of a base such as triethylamine under reflux conditions. This method allows for efficient production and purification through distillation or recrystallization.

Pharmacological Effects

Research indicates that this compound exhibits notable biological activity, particularly in modulating enzyme activity and receptor interactions. Its trifluoromethyl group enhances its pharmacokinetic properties, making it a potential candidate for treating various diseases, including neurological disorders and inflammation.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential use in anti-inflammatory therapies.

- Receptor Binding : Studies indicate that it can bind to certain receptors, leading to downstream effects that may be beneficial in treating conditions like Chagas disease .

Case Studies

A significant study demonstrated the efficacy of this compound in a mouse model for Chagas disease. Mice treated with this compound showed reduced parasitemia compared to controls, although it did not achieve complete parasitological cure . This highlights the need for further optimization to enhance its therapeutic efficacy.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Effective against inflammatory enzymes |

| Receptor Interaction | Modulates receptor activity |

| In Vivo Efficacy | Reduced parasitemia in Chagas disease model |

Comparative Analysis

This compound shares structural similarities with other compounds in its class. A comparative analysis reveals differences in biological activities based on structural variations.

Table 3: Comparison with Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 3-chloro-4-(trifluoromethyl)pyridine-4-acetate | C₉H₈ClF₃NO₂ | Different chlorine positioning; varied activity |

| Ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]glycinate | C₁₁H₁₄ClF₃N₃O₂ | Contains amino acid moiety; distinct pharmacological profile |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate, and how do reaction conditions influence yield?

- Methodology : Ethyl pyridine derivatives are typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling using boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-yl boronic acid) with halogenated intermediates under palladium catalysis. Reaction optimization involves controlling temperature (80–120°C), solvent polarity (e.g., THF or DMF), and stoichiometry of reagents to minimize side products like dehalogenated byproducts. LCMS tracking (e.g., m/z 366 [M+H]⁺) and HPLC retention time (1.26 minutes under SMD-TFA05 conditions) are critical for purity validation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : X-ray crystallography is the gold standard for resolving molecular geometry, particularly the orientation of the trifluoromethyl and chloro substituents on the pyridine ring. Spectroscopic methods include:

- ¹H/¹³C NMR : To confirm ester group integration and substituent positions.

- FTIR : Identification of C=O (ester, ~1740 cm⁻¹) and C-F (trifluoromethyl, ~1150 cm⁻¹) stretches.

- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns.

Comparative analysis with CSD entries (e.g., Cambridge Structural Database) helps validate hydrogen-bonding interactions and crystal packing .

Q. What solvents and conditions are optimal for solubility and stability during experimental workflows?

- Methodology : Solubility screening in aprotic solvents (e.g., DCM, THF) is preferred due to the compound’s lipophilic trifluoromethyl and ester groups. For aqueous stability, maintain pH 6–8 to avoid ester hydrolysis. Solubility data for analogs (e.g., ethyl caproate in THF: ~805 mg/mL) can guide initial solvent selection. Stability studies under varying temperatures (4°C to 25°C) and light exposure are recommended .

Q. What are the critical handling and storage protocols to ensure compound integrity?

- Methodology : Store under inert gas (argon) at –20°C to prevent oxidation or moisture absorption. Use amber vials to minimize photodegradation. Safety protocols include fume hood usage during synthesis and PPE (gloves, goggles) to avoid dermal exposure. LCMS and TLC should routinely monitor degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and chloro groups influence nucleophilic substitution reactions?

- Methodology : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine C-4 position, facilitating nucleophilic attacks (e.g., SNAr with amines). Steric hindrance from the chloro group at C-2 can redirect reactivity to alternative sites. Computational modeling (DFT) predicts charge distribution, while kinetic studies (e.g., monitoring by ¹⁹F NMR) quantify activation barriers. Contrast with analogs (e.g., 2-chloro-6-(trichloromethyl)pyridine) reveals substituent-specific trends .

Q. How can contradictory crystallography data on pyridine derivatives be reconciled in structural studies?

- Methodology : Discrepancies in bond angles or hydrogen-bonding motifs (e.g., CSD entries showing pyridinium salt formation vs. neutral species) arise from protonation states or crystallization solvents. Redetermine crystal structures under controlled conditions (e.g., pH, solvent polarity) and compare with DFT-optimized geometries. For example, trifluoroacetate counterions in salts may induce lattice distortions .

Q. What computational approaches predict the compound’s reactivity in complex reaction environments?

- Methodology : Molecular dynamics (MD) simulations model solvent effects on transition states, while QSAR studies correlate substituent electronic parameters (Hammett σ) with reaction rates. For regioselectivity in cross-couplings, evaluate Fukui indices for electrophilic/nucleophilic sites. Benchmark against experimental data (e.g., HPLC retention times, yields) refines predictive accuracy .

Q. What strategies address regioselectivity challenges in modifying the pyridine core?

- Methodology : Directed ortho-metalation (DoM) using directing groups (e.g., esters) enables selective functionalization at C-2 or C-4. For example, lithiation at –78°C with LDA followed by electrophilic quenching. Competitive pathways (e.g., C-3 vs. C-5 substitution) are analyzed via kinetic isotope effects or isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.